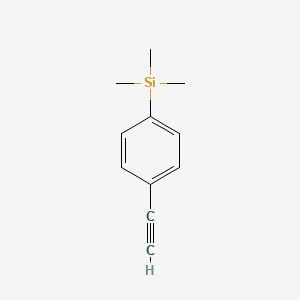

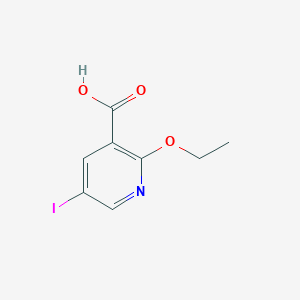

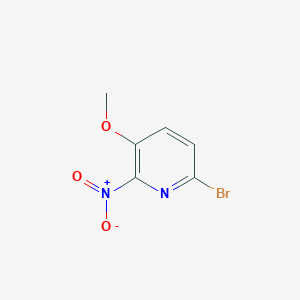

![molecular formula C7H4BrN3O2S B1344350 7-Bromo-5-nitrobenzo[d]thiazol-6-amine CAS No. 196205-21-7](/img/structure/B1344350.png)

7-Bromo-5-nitrobenzo[d]thiazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-Bromo-5-nitrobenzo[d]thiazol-6-amine is a derivative of benzo[d]thiazol-6-amine, which is a molecule of interest in various chemical studies. Although the provided papers do not directly discuss 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, they provide insights into the behavior of structurally related compounds. For instance, the interaction of 6-bromobenzo[d]thiazol-2-amine with carboxylic acid derivatives has been studied, revealing the formation of anhydrous and hydrated multicomponent organic acid–base adducts . Similarly, the reactivity of 3-Bromo-2-nitrobenzo[b]thiophene with amines has been explored, leading to the formation of N-substituted aromatic compounds through nucleophilic substitution and rearrangement .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including hydrolysis, substitution, condensation, bromination, and aromatic amidation . These methods are likely applicable to the synthesis of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, with the potential for optimization using microwave conditions to reduce reaction time and improve yields .

Molecular Structure Analysis

X-ray crystallography has been used to characterize the structure of similar compounds, such as 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one . This technique could be employed to determine the precise molecular structure of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, including the arrangement of its atoms and any intramolecular interactions that may stabilize its structure.

Chemical Reactions Analysis

The related compounds exhibit a range of reactivities, such as ambident nucleophilicity, which allows them to undergo alkylation, acylation, and nitrosation reactions . These reactions are indicative of the potential chemical behavior of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine, suggesting that it may also act as a nucleophile in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been studied using techniques like infrared spectroscopy, melting point determination, and elemental analysis . These methods can be applied to 7-Bromo-5-nitrobenzo[d]thiazol-6-amine to ascertain its properties, such as solubility, stability, and reactivity. Additionally, quantum chemical and theoretical charge density analyses have been conducted to understand the nature and strength of intermolecular interactions in the crystal structures of related molecules . Such analyses could provide valuable information about the physical and chemical properties of 7-Bromo-5-nitrobenzo[d]thiazol-6-amine.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has shown the utility of related bromo-nitrobenzothiazole derivatives in the synthesis of organic compounds and the formation of co-crystals with carboxylic acids, offering insights into non-covalent interactions essential for designing supramolecular assemblies. For instance, the study of 6-bromobenzo[d]thiazol-2-amine, a closely related compound, with carboxylic acids like p-nitrobenzoic acid and fumaric acid, led to the understanding of hydrogen bonding patterns that are crucial for the development of crystalline structures with potential applications in material science and pharmaceuticals (Jin et al., 2012).

Chemical Reactions and Mechanisms

The reactivity of bromo-nitrobenzothiazole compounds with various nucleophiles has been explored to understand the mechanisms of aromatic nucleophilic substitution, which are fundamental in organic synthesis. For example, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has revealed novel pathways for synthesizing N-substituted aromatic compounds through nucleophilic substitution and rearrangement, highlighting the versatility of bromo-nitrobenzothiazole derivatives in synthetic chemistry (Guerrera et al., 1995).

Mécanisme D'action

Target of Action

It is known that thiazole and sulfonamide groups, which are part of the compound’s structure, have known antibacterial activity .

Mode of Action

It is suggested that the compound may work in conjunction with other agents to exert a combined effect, representing a promising antibacterial therapeutic strategy .

Biochemical Pathways

The compound’s antibacterial activity suggests it may interfere with bacterial cell processes .

Pharmacokinetics

The compound’s molecular formula is c7h4brn3o2s, and it has a molar mass of 27409 . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is suggested that the compound may have potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

The compound is known to be sensitive and should be stored at 2-8°c .

Safety and Hazards

While specific safety and hazard information for 7-Bromo-5-nitrobenzo[d]thiazol-6-amine is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

7-bromo-5-nitro-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2S/c8-5-6(9)4(11(12)13)1-3-7(5)14-2-10-3/h1-2H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXDYNIBCZCOLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1[N+](=O)[O-])N)Br)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627854 |

Source

|

| Record name | 7-Bromo-5-nitro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-nitrobenzo[d]thiazol-6-amine | |

CAS RN |

196205-21-7 |

Source

|

| Record name | 7-Bromo-5-nitro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

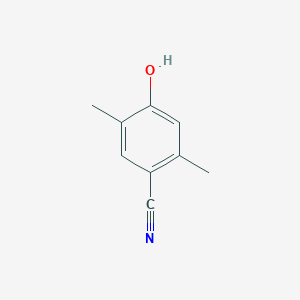

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

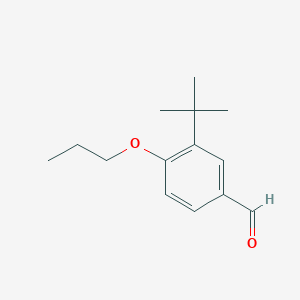

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)